molecular formula C10H10N2 B1329540 2-(1H-Pyrrol-1-yl)aniline CAS No. 6025-60-1

2-(1H-Pyrrol-1-yl)aniline

Cat. No.: B1329540
CAS No.: 6025-60-1
M. Wt: 158.2 g/mol
InChI Key: GDMZHPUPLWQIBD-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)aniline (CAS: 6025-60-1), also known as 1-(2-aminophenyl)pyrrole, is a heteroaromatic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . Structurally, it consists of an aniline group (2-aminophenyl) linked to a pyrrole ring via a nitrogen atom. This compound is a key intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrrolo[1,2-a]quinoxalines and fused quinoxaline derivatives . Its reactivity arises from the nucleophilic amino group and the electron-rich pyrrole moiety, enabling cyclocondensation, electrophilic substitution, and metal-catalyzed transformations .

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrrol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the formation of pyrrolo[1,2-a]quinoxalines through oxidative cyclization. This compound interacts with various enzymes and proteins, including copper and iron catalysts, which facilitate its transformation into biologically active derivatives . The nature of these interactions involves C–C and C–N bond formation, which is essential for the synthesis of complex heterocyclic compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by participating in oxidative carboamination reactions, which can affect cell signaling pathways and gene expression . The compound’s ability to form pyrrolo[1,2-a]quinoxalines has been linked to various biological activities, including antimalarial and antitumor effects . These activities suggest that this compound can modulate cellular metabolism and enhance the production of bioactive molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound undergoes oxidative cyclization, facilitated by copper or iron catalysts, leading to the formation of pyrrolo[1,2-a]quinoxalines . This process involves the cleavage of C–C bonds and the formation of new C–C and C–N bonds, with alkyl radical species participating in the reaction cascade . These molecular interactions are critical for the compound’s biochemical activity and its ability to modulate enzyme functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidants and catalysts . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance biochemical reactions and produce beneficial effects, such as antitumor activity . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors that facilitate its transformation into pyrrolo[1,2-a]quinoxalines . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modulate metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for the compound’s ability to modulate cellular processes and enhance biochemical reactions .

Biological Activity

2-(1H-Pyrrol-1-yl)aniline, also known as pyrrole-aniline, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, compounds synthesized from this base structure have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, suggesting potential applications in treating tuberculosis .
  • Anticancer Potential : Some derivatives have shown promise as anticancer agents. The mechanism often involves the modulation of enzyme activities associated with cancer cell proliferation and survival pathways .
  • Enzyme Modulation : The compound interacts with various biological targets, modulating enzyme activities involved in metabolic pathways, which can influence cellular processes such as signaling pathways and gene expression .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit enzymes critical for bacterial cell wall synthesis, thereby exerting antibacterial effects. This inhibition can also extend to enzymes involved in cancer metabolism .
  • Radical Formation : In copper-catalyzed reactions, the compound can participate in oxidative cyclization, leading to the formation of radical species that may contribute to its biological effects .

Study on Antituberculosis Activity

A study evaluated the antituberculosis activity of compounds derived from this compound. Compounds 3d and 3e were synthesized and tested against Mycobacterium tuberculosis H37Rv, showing promising results with minimum inhibitory concentrations (MICs) indicating significant potency .

Anticancer Activity Assessment

Another research focused on the anticancer potential of derivatives of this compound. Various analogs were tested against different cancer cell lines, revealing that specific substitutions on the aniline ring enhanced cytotoxicity against breast cancer cells .

Summary of Findings

Property Details
Molecular Formula C9H10N2C_{9}H_{10}N_{2}
Biological Activities Antimicrobial, Anticancer
Mechanisms Enzyme inhibition, Radical formation
Notable Studies Effective against Mycobacterium tuberculosis, anticancer activity in breast cancer cells

Q & A

Q. Basic: What are the common synthetic routes for 2-(1H-Pyrrol-1-yl)aniline?

The synthesis typically involves coupling pyrrole with substituted aniline derivatives. A widely used method involves reacting 4-iodoaniline with pyrrole in the presence of CuI , K₂CO₃ , and dimethylethylenediamine (DMEDA) in DMF under argon, yielding this compound with ~50% efficiency . Alternative approaches include Pd-catalyzed cross-coupling reactions, though yields may vary depending on substituents and reaction conditions. For example, 3,3’-dibromo-2,2’-bithiophene reacts with this compound under BINAP/NaOtBu catalysis to form dithienopyrrole derivatives, but yields drop to ~21% due to steric and electronic factors .

Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy : ¹H/¹³C NMR and FT-IR are standard for confirming structure and functional groups. For example, the aromatic protons of the aniline and pyrrole moieties show distinct splitting patterns in NMR .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) is employed for precise structural determination. Hydrogen-bonding patterns, critical for supramolecular assembly, are analyzed using graph-set notation to interpret intermolecular interactions .

Q. Advanced: How does this compound participate in transition metal-catalyzed cyclization reactions?

This compound acts as a substrate in Au(I)-catalyzed coupling-cyclization reactions. For instance, reacting it with 2-(phenylethynyl)benzaldehyde in dichloroethane with AuCl (5 mol%) yields polycyclic isoquinolines (e.g., 5-phenyl-4b,10b-dihydrobenzo[i]pyrrolo[1,2-f]phenanthridine) in 96% yield . The reaction proceeds via alkyne activation and intramolecular nucleophilic attack, though mechanistic details remain under investigation . Similar protocols using FeCl₃ or CuSO₄ as catalysts in oxidative coupling with lactic acid have been explored, but yields are lower (~30-50%) .

Q. Advanced: What role does this compound play in designing conducting polymers for biosensors?

Derivatives like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline are electropolymerized to form ferrocene-functionalized conducting polymers . These materials exhibit redox activity and high conductivity, enabling glucose oxidase immobilization for electrochemical biosensors. Key steps include:

  • Electropolymerization : Cyclic voltammetry in acetonitrile with supporting electrolytes (e.g., LiClO₄).
  • Sensor Fabrication : Integration with carbon nanotubes or gold electrodes enhances sensitivity and electron transfer kinetics .

Q. Advanced: How can researchers optimize low yields in reactions involving this compound?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Testing alternative catalysts (e.g., AuCl vs. CuSO₄ ) to improve regioselectivity .
  • Solvent/Additive Optimization : Using deep eutectic solvents (e.g., choline chloride-urea) enhances reaction efficiency and reduces byproducts in heterocyclic syntheses .
  • Reaction Monitoring : Techniques like HPLC-MS or in situ IR help identify intermediates and adjust conditions dynamically .

Q. Advanced: What challenges arise in crystallizing this compound derivatives?

Crystallization is hindered by the compound’s planar structure and weak intermolecular forces. Strategies include:

  • Co-crystallization : Introducing hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice formation.
  • SHELX Refinement : Using SHELXL to resolve disorder or twinning in crystals, particularly for macromolecular complexes .
  • Graph-Set Analysis : Mapping hydrogen-bonding networks (e.g., R₂²(8) motifs) to predict packing arrangements .

Q. Advanced: How is this compound utilized in green chemistry applications?

In deep eutectic solvents (DES) , this compound reacts with 2-formylbenzoic acid to synthesize isoindoloquinoxaline derivatives. The DES (e.g., choline chloride-urea) acts as both solvent and catalyst, enabling mild conditions (room temperature, no toxic solvents) and high atom economy .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of 2-(1H-Pyrrol-1-yl)aniline with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₀H₁₀N₂ 158.20 6025-60-1 Parent compound; synthesizes pyrrolo[1,2-a]quinoxalines via cyclocondensation .
4-(1H-Pyrrol-1-yl)aniline C₁₀H₁₀N₂ 158.20 52768-17-9 Regioisomer with pyrrole at the para position; lower reactivity in cyclization reactions .
2-(1H-Pyrazol-1-yl)aniline C₉H₉N₃ 159.19 149849-33-4 Pyrazole analog; exhibits different electronic effects due to the pyrazole ring .
5-Methoxy-2-(1H-pyrrol-1-yl)aniline C₁₁H₁₂N₂O 188.23 59194-26-2 Methoxy substituent enhances electron density; used in optoelectronic materials .
2-Methyl-3-(1H-pyrrol-1-yl)aniline C₁₁H₁₂N₂ 172.23 137352-75-1 Methyl group sterically hinders reactions; limited synthetic utility .
4-Ethoxy-3-(1H-pyrrol-1-yl)aniline C₁₂H₁₄N₂O 202.25 946760-62-9 Ethoxy group modifies solubility; explored in polymer chemistry .

This compound vs. 4-(1H-Pyrrol-1-yl)aniline

  • Cyclocondensation Reactions: this compound readily reacts with aldehydes or α-hydroxy acids to form pyrrolo[1,2-a]quinoxalines in yields up to 94% under metal-free conditions . The ortho-positioned amino group facilitates intramolecular cyclization. 4-(1H-Pyrrol-1-yl)aniline shows reduced reactivity due to the para-substituted amino group, leading to lower yields (e.g., 21% in DTP-Ph-Pyr synthesis) .

This compound vs. 2-(1H-Pyrazol-1-yl)aniline

  • Electronic Effects :
    • The pyrrole ring in This compound is electron-rich, promoting electrophilic substitutions. In contrast, the pyrazole ring in 2-(1H-Pyrazol-1-yl)aniline is electron-deficient, altering its reactivity in metal-catalyzed reactions .
  • Applications :
    • Pyrazole derivatives are more commonly used in coordination chemistry, whereas pyrrole analogs dominate in heterocyclic synthesis .

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., Methoxy) :
    • 5-Methoxy-2-(1H-pyrrol-1-yl)aniline exhibits enhanced nucleophilicity, enabling efficient coupling with thiophene derivatives for conductive polymers (e.g., SNS-NH₂ , 72% yield) .
  • Electron-Withdrawing Groups (e.g., CF₃) :
    • Substitution with CF₃ or CO₂Me on the aniline ring of This compound halts cyclocondensation, likely due to steric and electronic hindrance .

Research Findings and Limitations

  • Metal-Free Synthesis: this compound is pivotal in green chemistry approaches, achieving quinoxaline derivatives using DMSO or TBHP as oxidants . However, reactions with electron-deficient aldehydes (e.g., 3-NO₂-C₆H₄CHO) fail due to poor electrophilicity .
  • Catalytic Efficiency: Gold or silver catalysis improves yields in fused quinoxaline synthesis (e.g., isoquinolino-fused pyrrolo[2,1-c]quinoxalines) but requires stringent conditions .

Properties

IUPAC Name

2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZHPUPLWQIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208997
Record name 2-(1H-Pyrrol-1-yl)aniline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6025-60-1
Record name 1-(2-Aminophenyl)pyrrole
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Record name 2-(1H-Pyrrol-1-yl)aniline
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Record name 2-(1H-Pyrrol-1-yl)aniline
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Synthesis routes and methods

Procedure details

To a solution of 2-(1-pyrrolyl)nitrobenzene (1.11 g) in ethanol (30 ml) were added iron powder (1.65 g) and acetic acid (3.54 g) and the mixture was refluxed for 1 hour. The reaction mixture was filtered through a bed of celite and the filtrate was concentrated in vacuo. The residue was diluted with a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution and the mixture was filtered through a bed of celite again. The organic layer was separated and washed with water and brine. The solution was dried over sodium sulfate and the solvent was evaporated in vacuo to give 2-(1-pyrrolyl)phenylamine (860 mg).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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